molecular formula C23H23N3O5 B2883964 1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione CAS No. 1902986-12-2

1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione

Cat. No.: B2883964
CAS No.: 1902986-12-2
M. Wt: 421.453
InChI Key: CGFOGNUKDXZXSZ-UHFFFAOYSA-N
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Description

1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione is a chemical compound with the CAS Registry Number 1902986-12-2 and a molecular formula of C23H23N3O5 . It has a molecular weight of 421.45 g/mol and an XLogP3 of 2.3, indicating moderate lipophilicity . The compound features a complex structure that incorporates a 2,3-dihydro-1,4-benzodioxine moiety, a piperidine ring, a phenyl group, and an imidazolidine-2,4-dione (hydantoin) core. The 1,4-benzodioxane scaffold is recognized in medicinal chemistry as an evergreen, versatile template used in the design of molecules with diverse biological activities . This specific molecular architecture makes it a valuable intermediate or candidate for pharmaceutical research and development. Researchers can utilize this compound in various exploratory studies, including but not limited to, the investigation of new therapeutic agents. Its structure is related to compounds that have been studied for their potential to modulate biological targets, such as inhibitors of the NLRP3 inflammasome, a key component in the inflammatory response . The compound is intended for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c27-20-15-25(23(29)26(20)17-5-2-1-3-6-17)16-9-11-24(12-10-16)22(28)18-7-4-8-19-21(18)31-14-13-30-19/h1-8,16H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFOGNUKDXZXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=C5C(=CC=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized via ring-closing metathesis using a nitro-Grela catalyst.

    Piperidine Ring Formation: The piperidine ring can be introduced through a cyclization reaction involving appropriate amine and carbonyl precursors.

    Imidazolidine-Dione Formation: The imidazolidine-dione moiety can be synthesized by reacting a suitable diamine with a carbonyl compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The benzodioxine ring may facilitate binding to specific sites, while the piperidine and imidazolidine-dione moieties contribute to the compound’s overall activity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione is unique due to its combination of functional groups, which imparts distinct chemical and biological properties

Biological Activity

The compound 1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione represents a novel class of bioactive molecules with potential therapeutic applications. This article explores the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be analyzed to understand its biological activity. It consists of a piperidine ring linked to a benzodioxine moiety and an imidazolidine dione. The structural formula is as follows:

C18H20N2O4\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_4

This molecular configuration suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of benzodioxines possess significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the benzodioxine structure have demonstrated IC50 values in the micromolar range against breast cancer cells (MCF-7) .
  • Antiviral Properties : Analogous compounds have been identified as inhibitors of HIV replication through mechanisms involving capsid assembly disruption . The imidazolidine structure is known for its ability to interfere with viral enzymes.
  • Anti-inflammatory Effects : Certain derivatives have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways .

The biological activity of the compound can be attributed to several mechanisms:

  • Receptor Modulation : The piperidine moiety may interact with adrenergic receptors, influencing cardiovascular responses and potentially providing therapeutic benefits in hypertension .
  • Enzyme Inhibition : The imidazolidine component is known to inhibit key enzymes involved in metabolic pathways, which can lead to reduced proliferation in cancer cells .
  • Oxidative Stress Reduction : Some studies suggest that similar compounds can act as antioxidants, reducing oxidative stress in cells and contributing to their cytotoxic effects against tumors .

Case Studies

Several studies have highlighted the efficacy of compounds related to this compound:

Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of a related compound on MCF-7 cells using the Sulforhodamine B assay. The compound exhibited an IC50 value comparable to doxorubicin (IC50 = 8.02 µM), indicating strong anticancer potential .

Study 2: Antiviral Activity

In vitro assays demonstrated that a derivative inhibited HIV replication by disrupting capsid assembly. This was confirmed through viral load reduction assays in infected cell cultures .

Study 3: Anti-inflammatory Properties

A study focusing on inflammatory models showed that analogs significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting potential use in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 Values (µM)Mechanism of Action
AnticancerBenzodioxine derivatives8.02 (doxorubicin)Cytotoxicity via apoptosis
AntiviralImidazolidine analogsN/ACapsid assembly inhibition
Anti-inflammatoryBenzodioxine derivativesN/ACytokine inhibition

Q & A

Basic: What are the critical steps and conditions for synthesizing this compound?

Answer:
Synthesis involves multi-step organic reactions, including:

  • Coupling of 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride with a piperidine derivative under inert conditions (argon/nitrogen) .
  • Cyclization to form the imidazolidine-2,4-dione core, requiring precise temperature control (60–80°C) and catalysts like DMAP (4-dimethylaminopyridine) to minimize by-products .
  • Solvent selection (e.g., DMF or THF) to stabilize intermediates and improve yield. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential .

Basic: Which analytical methods are recommended for structural characterization?

Answer:
Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm stereochemistry and functional groups .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography (if crystals are obtainable) to resolve 3D conformation .
  • HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Advanced: How can computational methods optimize reaction yield and minimize side products?

Answer:

  • Quantum chemical calculations (e.g., DFT) model transition states to predict favorable reaction pathways .
  • Machine learning (e.g., ICReDD’s reaction path search tools) identifies optimal solvents, temperatures, and catalysts by analyzing experimental/computational datasets .
  • In situ monitoring (Raman spectroscopy) tracks intermediate formation, enabling real-time adjustments .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Dose-response curve standardization : Ensure consistent assay conditions (cell lines, incubation time) to compare IC₅₀ values .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
  • Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) alongside cell-based assays .

Basic: What safety protocols are critical during handling?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Emergency procedures : Immediate skin/eye rinsing with water for spills; avoid ethanol for solvent cleanup (risk of exothermic reactions) .

Advanced: How to design derivatives for improved pharmacokinetic properties?

Answer:

  • Structure-activity relationship (SAR) : Modify the phenyl or benzodioxine moieties to alter logP (lipophilicity) and solubility .
  • Pro-drug strategies : Introduce ester groups at the imidazolidine-dione ring for enhanced bioavailability .
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize candidates .

Advanced: How to address low stability in aqueous solutions?

Answer:

  • pH optimization : Maintain pH 6–7 (phosphate buffer) to prevent hydrolysis of the benzodioxine carbonyl group .
  • Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .
  • Excipient screening : Co-formulate with cyclodextrins to enhance solubility and reduce degradation .

Basic: What purification techniques are effective for isolating the final product?

Answer:

  • Flash chromatography : Use silica gel with gradient elution (ethyl acetate:hexane = 3:7 to 1:1) .
  • Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystal formation .
  • Preparative HPLC : C18 column, isocratic elution (acetonitrile:water = 70:30) for >99% purity .

Advanced: How to analyze by-products from incomplete cyclization?

Answer:

  • LC-MS/MS : Identify by-product masses and fragment patterns (e.g., open-chain intermediates) .
  • Kinetic studies : Vary reaction time/temperature to pinpoint optimal cyclization windows .
  • Quenching experiments : Add acetic acid to halt reactions at intervals for intermediate trapping .

Advanced: What strategies validate target specificity in complex biological systems?

Answer:

  • CRISPR-Cas9 knockout models : Confirm activity loss in target gene-deficient cell lines .
  • Thermal shift assays : Monitor protein melting temperature shifts upon compound binding .
  • Off-target screening : Use KINOMEscan to assess kinase panel selectivity .

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